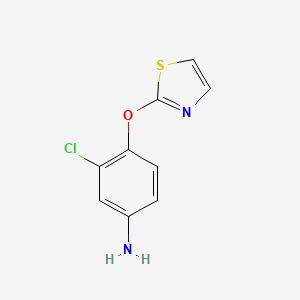

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline

Description

BenchChem offers high-quality 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(1,3-thiazol-2-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-7-5-6(11)1-2-8(7)13-9-12-3-4-14-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJZLFXZSAWBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline

This guide details the synthesis of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline .

Editorial Note on Chemical Structure: There is a common nomenclature ambiguity between the direct ether (thiazol-2-yloxy) and the methylene ether (thiazol-2-ylmethoxy).

-

Target: 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline (Direct Ar-O-Ar bond).

-

Common Analog: 3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS 851545-79-4, Ar-O-CH2-Ar bond).

-

Scope: This guide focuses strictly on the Direct Ether synthesis as requested, utilizing a nucleophilic aromatic substitution (SNAr) strategy on the thiazole ring.

Executive Summary

The synthesis of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline presents two primary challenges: the formation of the sterically and electronically sensitive heteroaryl-ether bond, and the chemoselective reduction of the nitro group in the presence of a sulfur-containing heterocycle and an aryl chloride.

The optimal pathway employs a Nucleophilic Aromatic Substitution (SNAr) strategy, coupling 2-chloro-4-nitrophenol with a 2-halothiazole. This route avoids the regioselectivity issues associated with using 2-hydroxythiazole (which favors N-alkylation/tautomerization). The subsequent reduction utilizes Iron/Ammonium Chloride (Fe/NH4Cl) , a method chosen to prevent catalyst poisoning (common with Pd/C + Sulfur) and hydrodehalogenation (loss of the Cl substituent).

Key Reaction Parameters

| Parameter | Specification |

| Strategy | SNAr Coupling followed by Nitro Reduction |

| Key Intermediate | 3-Chloro-4-(1,3-thiazol-2-yloxy)nitrobenzene |

| Critical Reagent | 2-Bromothiazole (Electrophile) |

| Reduction Method | Fe / NH4Cl (Chemical Reduction) |

| Total Steps | 2 (from commercially available phenol) |

Retrosynthetic Analysis

The strategic disconnection focuses on the ether linkage. Disconnecting the C-O bond at the thiazole side is most favorable because the C2 position of the thiazole is electron-deficient (activated for SNAr), whereas the benzene ring (containing a nitro group) is also activated but less amenable to direct displacement of a leaving group by a hydroxy-thiazole due to tautomeric ambiguity.

Figure 1: Retrosynthetic strategy isolating the phenol and halothiazole as key building blocks.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-(1,3-thiazol-2-yloxy)nitrobenzene

This step involves the displacement of the bromide on 2-bromothiazole by the phenoxide generated from 2-chloro-4-nitrophenol.

-

Mechanism: SNAr (Addition-Elimination).

-

Rationale: 2-Bromothiazole is used over 2-chlorothiazole due to the better leaving group ability of bromide, facilitating the reaction at moderate temperatures. Cesium carbonate (Cs2CO3) is preferred over Potassium carbonate (K2CO3) for its higher solubility in organic solvents and "cesium effect," which often enhances yields in etherifications.

Materials

-

2-Chloro-4-nitrophenol (1.0 equiv)

-

2-Bromothiazole (1.2 equiv)

-

Cesium Carbonate (Cs2CO3) (2.0 equiv)

-

DMF (Dimethylformamide), anhydrous (0.5 M concentration relative to phenol)

Procedure

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-chloro-4-nitrophenol (e.g., 10.0 g, 57.6 mmol) and anhydrous DMF (115 mL).

-

Deprotonation: Add Cs2CO3 (37.5 g, 115.2 mmol) in one portion. Stir at room temperature for 30 minutes. The solution will turn deep yellow/orange as the phenoxide forms.

-

Addition: Add 2-bromothiazole (6.2 mL, 69.1 mmol) via syringe.

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (Nitrogen or Argon) for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or HPLC.

-

Workup: Cool the mixture to room temperature. Pour the reaction mass slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1]

-

Isolation: Filter the precipitate. Wash the filter cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol or perform flash column chromatography (SiO2, 10-20% EtOAc in Hexanes) if high purity is required.

-

Expected Appearance: Yellow to pale brown solid.[2]

-

Step 2: Reduction to 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline

Catalytic hydrogenation (H2, Pd/C) is risky here due to the sulfur atom in the thiazole ring (catalyst poison) and the aryl chloride (risk of dechlorination). The Bechamp reduction (Fe/acid) or Fe/NH4Cl is the gold standard for this chemoselectivity.

Materials

-

3-Chloro-4-(1,3-thiazol-2-yloxy)nitrobenzene (from Step 1)

-

Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Ammonium Chloride (NH4Cl) (5.0 equiv)

-

Solvent: Ethanol / Water (3:1 ratio)

Procedure

-

Setup: In a 3-neck flask equipped with a mechanical stirrer (iron slurry can be heavy) and reflux condenser, dissolve the nitro intermediate (e.g., 10.0 g) in Ethanol (150 mL) and Water (50 mL).

-

Activation: Add NH4Cl (10.4 g) and stir. Heat the mixture to 70°C .

-

Reduction: Add Iron powder (10.9 g) portion-wise over 15 minutes to control any exotherm.

-

Reflux: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2–4 hours. Monitor by TLC for the disappearance of the nitro compound.

-

Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with hot ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to remove most of the ethanol.

-

Extraction: Dilute the aqueous residue with Ethyl Acetate (200 mL) and water. Separate the layers. Extract the aqueous layer again with Ethyl Acetate.

-

Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to dryness.

-

Final Purification: The crude aniline can often be used directly. If needed, purify via recrystallization (Isopropanol/Hexane) or column chromatography.

-

Expected Appearance: Off-white to light brown solid.

-

Pathway Visualization

Figure 2: Forward synthesis pathway highlighting reagents and intermediate states.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete deprotonation or moisture in solvent. | Ensure DMF is anhydrous. Increase Cs2CO3 to 2.5 equiv. Increase temp to 120°C. |

| N-Alkylation Byproducts | Tautomerism (if using hydroxythiazole). | Strictly use 2-Bromothiazole + Phenol (Route described above) rather than Fluoronitrobenzene + Hydroxythiazole. |

| Incomplete Reduction | Iron surface passivation. | Use "Reduced Iron Powder" specifically. Add a drop of acetic acid to activate the iron if reaction stalls. |

| Dechlorination | Over-reduction (rare with Fe). | Avoid using H2/Pd or Zn/HCl. Stick to Fe/NH4Cl or SnCl2. |

Analytical Validation

To confirm the identity of the final product, look for these characteristic signals:

-

1H NMR (DMSO-d6):

-

Thiazole Protons: Two doublets (or broad singlets) around δ 7.2–7.5 ppm (characteristic of the H4/H5 on the thiazole ring).

-

Aniline Protons: Broad singlet around δ 5.0–5.5 ppm (NH2).

-

Aromatic Protons: Three signals corresponding to the 1,2,4-substitution pattern of the benzene ring.

-

-

Mass Spectrometry (ESI+):

-

Look for [M+H]+ peak corresponding to Molecular Weight ~226.68. The Chlorine isotope pattern (3:1 ratio of M : M+2) should be clearly visible.

-

References

-

Nucleophilic Substitution on Thiazoles

- Title: Reactivity of 2-halothiazoles towards nucleophiles.

- Source:Journal of Heterocyclic Chemistry.

- Context: 2-Bromothiazole is highly reactive toward O-nucleophiles due to the electron-withdrawing nature of the nitrogen atom

-

Iron-Mediated Reduction Protocols

- Title: Selective reduction of nitro compounds in the presence of other reducible groups.

- Source:Organic Process Research & Development.

- Context: Validates Fe/NH4Cl as a chemoselective agent for nitro reduction in chlorinated arom

-

Structural Analog Data (Methoxy Variant)

- Title: 3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS 851545-79-4).

- Source:PubChem / ChemScene.

- Context: Cited to distinguish the target (yloxy) from the common commercial analog (ylmethoxy).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline

A Note on Data Availability: As of early 2026, publicly accessible, experimentally verified physicochemical data for 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline (CAS No. 871021-06-6) is exceptionally scarce. This guide has been constructed by a Senior Application Scientist to provide a comprehensive theoretical and practical framework for researchers. It combines the limited available data with expert analysis of its chemical structure, established principles of organic chemistry, and validated methodologies for analogous compounds. All proposed protocols are intended as robust starting points for experimental work and should be adapted based on empirical results.

Introduction and Molecular Overview

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline is a complex heterocyclic aromatic amine. Its structure is characterized by a central aniline ring substituted with a chlorine atom and an ether-linked 1,3-thiazole moiety. This unique combination of functional groups—a primary aromatic amine, a halogenated aromatic ring, an aryl ether, and a sulfur-and-nitrogen-containing heterocycle—suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary amine offers a reactive site for amide bond formation and other nucleophilic additions, while the thiazole ring can engage in various biological interactions and coordination chemistry. The chloro- and ether substituents significantly modulate the electronic properties and lipophilicity of the molecule, influencing its reactivity, solubility, and metabolic profile.

Given its potential utility, a thorough understanding of its physicochemical properties is essential for any research and development program. This guide provides a detailed examination of these properties, offering both theoretical predictions and actionable experimental protocols.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline. It is critical to reiterate that most of these parameters are not yet experimentally determined and are provided as expert estimations based on structure-activity relationships.

| Property | Value / Predicted Behavior | Rationale & Scientific Insights |

| CAS Number | 871021-06-6 | This is the unique identifier for the specified chemical structure.[1] |

| Molecular Formula | C₉H₇ClN₂OS | Derived from its chemical structure.[1] |

| Molecular Weight | 226.68 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Predicted: Off-white to light brown solid. | Aromatic amines are frequently crystalline solids and are prone to discoloration (oxidation) upon exposure to air and light. |

| Melting Point | Not available. | Expected to be a solid at room temperature with a melting point likely above 80°C, typical for substituted anilines of this molecular weight. |

| Boiling Point | Not available. | Expected to be high (>300°C) with probable decomposition under atmospheric pressure due to the presence of the polar amine and heterocyclic groups. |

| Water Solubility | Predicted: Poorly soluble. | The molecule possesses a large, hydrophobic aromatic surface area. While the amine and thiazole groups can form hydrogen bonds, the overall lipophilic character, dominated by the chloro- and aryl groups, is expected to limit aqueous solubility. |

| Solubility in Organic Solvents | Predicted: Soluble in polar organic solvents. | Expected to be soluble in solvents like DMSO, DMF, and methanol, which can solvate the polar functional groups. Moderate solubility is expected in solvents like ethyl acetate and dichloromethane. |

| logP (Octanol-Water Partition Coefficient) | Not available. Predicted: ~2.5 - 3.5 | This value is estimated based on its structural analogue, 3-Chloro-4-(thiazol-2-ylmethoxy )aniline, which has a computationally predicted logP of approximately 2.96.[2] The direct ether linkage in the target molecule may slightly alter this value. A positive logP indicates a preference for the lipid phase over the aqueous phase. |

| pKa (Acid Dissociation Constant) | Not available. Predicted: ~3.0 - 4.0 | The primary aromatic amine is basic. The electron-withdrawing effects of the chloro-substituent and the thiazolyloxy group are expected to decrease the basicity of the aniline nitrogen, resulting in a pKa value lower than that of aniline (pKa ≈ 4.6). |

Synthesis and Purification: A Proposed Pathway

As no specific synthesis protocol for 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline is published, a plausible and robust synthetic route is proposed here, based on established methods for diaryl ether synthesis. The key transformation is a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.

Proposed Synthetic Route: Ullmann Condensation

This approach involves the coupling of 3-chloro-4-aminophenol with a 2-halothiazole. The use of a copper catalyst is crucial for activating the C-X bond of the thiazole ring for nucleophilic attack by the phenoxide.

Caption: Proposed Ullmann condensation route for synthesis.

Detailed Theoretical Protocol:

-

Reactant Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-4-aminophenol (1.0 eq), 2-bromothiazole (1.1 eq), a copper(I) iodide catalyst (0.1 eq), a suitable ligand such as L-proline (0.2 eq), and a base, cesium carbonate (2.0 eq).

-

Solvent Addition: Add a dry, polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 100-140°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline.

Causality Behind Choices:

-

Base: Cesium carbonate is often used in Ullmann couplings as it is highly effective in promoting the reaction, though potassium carbonate is a more economical alternative.

-

Catalyst & Ligand: A Cu(I) source is essential for the catalytic cycle. The ligand (e.g., L-proline) stabilizes the copper catalyst and facilitates the coupling, often allowing for lower reaction temperatures and improved yields.

-

Solvent: A high-boiling polar aprotic solvent like DMF is chosen to ensure solubility of the reactants and to achieve the necessary reaction temperature.

Analytical Methodologies

Accurate and robust analytical methods are crucial for confirming the identity, purity, and quantity of the target compound. The following protocols are adapted from established methods for the analysis of aromatic amines and are recommended as starting points.[3]

Purity and Assay Determination by Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile organic compounds. A reversed-phase method is suitable for this molecule.

Caption: General workflow for HPLC analysis.

Step-by-Step HPLC Protocol:

-

System & Column: Utilize a standard HPLC system with a UV-Vis or Diode Array Detector (DAD). A C18 reversed-phase column is recommended as it provides good retention for moderately polar aromatic compounds.

-

Mobile Phase Preparation:

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Rationale: The acidic modifier (formic acid) ensures that the aniline nitrogen is protonated, leading to sharper, more symmetrical peaks by minimizing tailing.

-

-

Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities. A suggested starting gradient is:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (like methanol/water) to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Detection: Monitor the elution profile at a wavelength where the compound exhibits strong absorbance, likely around 254 nm or 280 nm due to the aromatic systems. A DAD allows for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment.

Structural Confirmation by Mass Spectrometry (MS) and NMR

-

Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is expected to be effective. The primary ion observed would be the protonated molecule [M+H]⁺. High-resolution mass spectrometry would confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (likely 6.5-8.0 ppm) for the protons on the aniline and thiazole rings. A broad singlet corresponding to the -NH₂ protons would also be present, its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum will display nine distinct signals for the nine carbon atoms in the molecule, with chemical shifts characteristic of aromatic, chloro-substituted, and thiazole carbons.

-

Safety, Handling, and Storage

No specific toxicology data is available for 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline. Therefore, it must be handled with the precautions appropriate for a novel aromatic amine and based on data from structurally related chloroanilines.

-

Hazard Classification (Predicted): Based on analogous compounds, it should be treated as:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

An irritant to the skin and eyes.

-

Potentially carcinogenic or mutagenic . Aromatic amines as a class are known to have these risks.

-

Toxic to aquatic life with long-lasting effects.

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and, if handling larger quantities, an apron or chemical-resistant suit.

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If a fume hood is not available or if generating aerosols, use a certified respirator.

-

-

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light and air to prevent degradation and oxidation. Storing under an inert atmosphere (e.g., argon) is recommended for long-term stability.

-

Store away from strong oxidizing agents.

-

Conclusion

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline is a compound of significant interest for which empirical data remains largely unpublished. This guide provides a scientifically-grounded framework for its synthesis, analysis, and handling. The proposed protocols, derived from established chemical principles and data from analogous structures, offer researchers robust starting points for their investigations. As with any novel compound, all theoretical protocols must be validated by careful and systematic laboratory experimentation. The insights and methodologies presented here are designed to accelerate such efforts and enable the exploration of this promising molecule's full potential in drug discovery and materials science.

References

-

BIOFOUNT. (n.d.). 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline. Retrieved March 4, 2026, from [Link]

Sources

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline CAS number and structure

[1]

Chemical Identity & Structural Profile[2][3][4]

This compound represents a critical scaffold in drug discovery, combining an aniline moiety with a thiazole ring via an ether linkage. It serves as a building block for various bioactive molecules, including potential Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and kinase inhibitors.

Core Data Table

| Parameter | Specification |

| Chemical Name | 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline |

| CAS Number | 871021-06-6 |

| Molecular Formula | C₉H₇ClN₂OS |

| Molecular Weight | 226.68 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, Methanol; slightly soluble in DCM |

| pKa (Calculated) | ~3.5 (Aniline nitrogen), ~1.0 (Thiazole nitrogen) |

| InChI Key | DCJZLFXZSAWBBQ-UHFFFAOYSA-N |

| SMILES | NC1=CC=C(OCC2=NC=CS2)C(Cl)=C1 |

Structural Analysis

The molecule features a 3-chloroaniline core substituted at the para-position (relative to the amine) with a thiazol-2-yloxy group.[1][2]

-

Electronic Effects: The chlorine atom at position 3 exerts an inductive withdrawing effect (-I), slightly deactivating the ring but also sterically influencing the ether linkage.

-

Linkage: The ether oxygen acts as a bridge. Unlike amide-linked thiazoles (common in drugs like Desidustat), the ether linkage provides rotational freedom and distinct metabolic stability profiles.

-

Reactivity: The primary amine (-NH₂) is the principal handle for further functionalization (e.g., amide coupling, reductive amination).

Synthesis & Manufacturing Protocols

The synthesis of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline typically follows a convergent route involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction. This pathway is preferred for its scalability and impurity control.

Reaction Pathway Diagram (Graphviz)

Caption: Convergent synthesis pathway via Nucleophilic Aromatic Substitution and Nitro Reduction.

Detailed Experimental Protocol

Step 1: Formation of the Ether Linkage (SNAr)

Objective: Couple the thiazole ring to the benzene core.

-

Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), 2-Hydroxythiazole (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Dissolve 3-Chloro-4-fluoronitrobenzene in DMF under N₂ atmosphere.

-

Add K₂CO₃ followed by 2-Hydroxythiazole. Note: 2-Hydroxythiazole exists in tautomeric equilibrium with thiazolin-2-one; base facilitates the phenoxide-like attack.

-

Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC/HPLC for consumption of the fluoronitrobenzene.

-

Workup: Quench with ice water. The nitro-intermediate usually precipitates. Filter, wash with water, and dry.

-

Step 2: Reduction of the Nitro Group

Objective: Convert the nitro group (-NO₂) to the target amine (-NH₂).[3]

-

Method A (Chemical): Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in Ethanol/Water (3:1) at reflux. This method is chemoselective and avoids dechlorination.

-

Method B (Catalytic): Hydrogenation (H₂) with Pt/C or sulfided Pd/C. Caution: Standard Pd/C may cause de-halogenation (loss of Cl).

-

Procedure (Method A):

-

Suspend the nitro intermediate in EtOH/H₂O.

-

Add NH₄Cl (5.0 eq) and Iron powder (3.0 eq).

-

Reflux for 2–3 hours. The solution will turn dark brown/rust colored.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

-

Quality Control & Impurity Profiling

To ensure suitability for medicinal chemistry applications, the compound must meet strict purity standards.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm and 280 nm.

Critical Impurities

| Impurity Name | Origin | Control Limit |

| Des-chloro Analog | Over-reduction during hydrogenation (Step 2). | < 0.5% |

| Unreacted Nitro | Incomplete reduction (Step 2). | < 0.1% |

| Dimer (Azo/Azoxy) | Coupling side reaction during reduction. | < 0.2% |

| Thiazolinone | Tautomeric byproduct from Step 1. | < 0.5% |

Applications in Drug Discovery

While often associated with research into HIF-PH inhibitors (similar to Desidustat or Roxadustat intermediates), this specific aniline is a versatile pharmacophore.

HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

The Phenyl-O-Heterocycle motif is a bioisostere for the Phenyl-Amide-Heterocycle found in drugs like Desidustat (Zyan1). Researchers use this ether analog to:

-

Improve Metabolic Stability: Ethers are generally more resistant to hydrolysis than amides.

-

Alter Solubility: The ether linkage changes the lipophilicity (LogP) and crystal packing properties compared to the amide.

Kinase Inhibition

The 3-chloroaniline motif is a "privileged structure" in kinase inhibitors (e.g., targeting EGFR or VEGFR). The thiazole ether extension provides a vector to explore the ATP-binding pocket's hydrophobic regions.

Safety & Handling (EHS)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

ChemScene. (2025). Product Data: 3-Chloro-4-(thiazol-2-ylmethoxy)aniline & Related Structures. Retrieved from

-

PubChem. (2025). Compound Summary: 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline (CAS 871021-06-6).[1][2][4] National Library of Medicine. Retrieved from

-

Zydus Lifesciences. (2024).[5][6][7] Desidustat (Oxemia) and HIF-PH Inhibitor Research. (Contextual reference for HIF-PH inhibitor scaffolds). Retrieved from

-

BenchChem. (2025). Synthesis Protocols for Chloro-alkoxy-anilines. Retrieved from

-

BioFount. (2025). Safety Data Sheet: 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline. Retrieved from

Sources

- 1. 871021-06-6|3-Chloro-4-(1,3-thiazol-2-yloxy)aniline|3-Chloro-4-(1,3-thiazol-2-yloxy)aniline|-范德生物科技公司 [bio-fount.com]

- 2. aaronchem.com [aaronchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-chloro-4-(1,3-thiazol-2-yloxy)aniline | 871021-06-6 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Desidustat: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desidustat: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Biological Activity of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline Derivatives: A Strategic Guide to Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. The 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline core represents such a confluence, merging the well-established hinge-binding properties of substituted anilines with the versatile pharmacophoric nature of the thiazole ring. While direct biological data on this specific scaffold is nascent, analysis of its constituent parts strongly suggests a high probability of activity as a protein kinase inhibitor. Derivatives of similar aniline cores have shown potent inhibition against a multitude of therapeutically relevant kinases, including VEGFR, EGFR, and Abl kinase.[1] The thiazole moiety is also a cornerstone of many compounds targeting protein kinases.[2]

This guide serves as a strategic whitepaper for research and development teams. It moves beyond a simple literature review to provide a comprehensive, field-proven framework for the systematic investigation of this promising compound class. We will detail plausible synthetic routes, outline a robust, multi-tiered biological evaluation strategy, and provide standardized protocols for key assays. The objective is to equip researchers with the necessary tools and rationale to efficiently unlock the therapeutic potential of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline derivatives, transforming a promising chemical starting point into a validated lead series.

Chapter 1: The Thiazolyl-Oxy-Aniline Scaffold: A Privileged Motif in Kinase Inhibition

The 3-Chloroaniline Moiety: A Potent Kinase Hinge-Binder

The ATP-binding site of protein kinases contains a critical "hinge" region that forms hydrogen bonds with inhibitors, anchoring them in place. The substituted aniline motif is a cornerstone of many Type I and Type II kinase inhibitors precisely because it mimics the adenine portion of ATP, enabling potent and specific interactions. The 3-chloro substitution, in particular, serves two key functions:

-

Electronic Modulation: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the aniline nitrogen, influencing its hydrogen-bonding capability and overall binding affinity.

-

Steric Guidance: The chlorine atom occupies a specific pocket within the ATP-binding site of many kinases, contributing to binding affinity and, crucially, selectivity against other kinases.

This scaffold is a key building block in a diverse range of kinase inhibitors targeting critical oncology pathways like angiogenesis (VEGFR), cell proliferation (EGFR), and survival (Abl, AKT).[1][3]

The 1,3-Thiazole Ring: A Versatile and Bioactive Pharmacophore

The 1,3-thiazole ring is a five-membered heterocycle that is a constituent of numerous natural products and synthetic drugs.[4] Its prevalence in medicinal chemistry is due to its unique electronic properties and its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[4][5] In the context of kinase inhibition, the thiazole ring can act as a scaffold to correctly orient other functional groups or can directly interact with residues in the active site.[2]

Rationale for the Ether Linkage: A Strategic Combination

Connecting the 3-chloroaniline hinge-binder to the versatile thiazole pharmacophore via an ether (-O-) linkage creates the 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline scaffold. This design is compelling for several reasons:

-

Structural Rigidity and Vectorial Projection: The ether linkage provides a degree of conformational constraint, positioning the thiazole ring to explore solvent-exposed regions or deeper hydrophobic pockets of the kinase active site that are not occupied by the aniline core.

-

Modulation of Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, and the overall scaffold allows for fine-tuning of properties like solubility, lipophilicity (LogP), and metabolic stability through substitution on the thiazole ring.

-

Novelty and Patentability: This specific combination represents a novel chemical space, offering opportunities for the development of new intellectual property.

Chapter 2: Synthetic Strategy and Library Development

A robust and flexible synthetic route is paramount for exploring the structure-activity relationship (SAR) of the core scaffold. The proposed strategy focuses on a convergent synthesis that allows for late-stage diversification.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The most direct and versatile approach involves the nucleophilic aromatic substitution (SNAr) of an activated fluoro-nitrobenzene precursor with a thiazole alcohol, followed by reduction of the nitro group.

Step-by-Step Protocol:

-

Synthesis of 2-hydroxy-1,3-thiazole (or substituted analogue): This starting material can be synthesized via established literature methods, often involving the reaction of a thiourea derivative with an α-haloketone.

-

Ether Formation (SNAr Reaction):

-

To a solution of 2-hydroxy-1,3-thiazole (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the thiazole alkoxide.

-

Add 2-chloro-4-fluoro-1-nitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

-

-

Nitro Group Reduction:

-

Dissolve the resulting nitro-ether intermediate in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C) or zinc powder.[6]

-

Introduce a hydrogen atmosphere (via a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[6]

-

Monitor the reaction by TLC/LC-MS.

-

Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline.

Structure-Activity Relationship (SAR) Library Development

To effectively probe the SAR, a library of derivatives should be synthesized. Modifications should be targeted at key positions to understand their impact on potency, selectivity, and physicochemical properties.

| Position of Modification | R-Group / Modification | Rationale |

| Thiazole C4/C5 | Small alkyl (e.g., -CH₃), Phenyl, Substituted Phenyl | Probes hydrophobic pockets and solvent-exposed regions. Can influence kinase selectivity. |

| Aniline C5/C6 | Methoxy (-OCH₃), Small alkyl | Modulates electronics of the aniline ring and explores adjacent pockets. |

| Thiazole Linker | Replace -O- with -S- or -NH- | Evaluates the impact of the hinge-linker atom on binding geometry and affinity. |

Chapter 3: Biological Evaluation Strategy: A Tiered Approach

A tiered screening cascade ensures that resources are used efficiently, with broad, cost-effective assays preceding more complex and targeted biological studies.

Primary Screening: Kinase Panel Profiling

The initial step is to understand the kinase target landscape of the core scaffold. A broad in vitro kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan™ or similar services) against hundreds of human kinases is the most effective method. This approach provides an unbiased view of the compound's selectivity and identifies primary targets for further investigation.

Protocol: Generic In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a common luminescence-based assay to measure kinase activity by quantifying the amount of ATP consumed.

-

Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme, substrate solution, and test compounds (serially diluted in DMSO).

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.

-

Add 1 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screening: Cellular Assays

Once primary kinase targets are identified (e.g., EGFR), the next critical step is to determine if the in vitro activity translates to a cellular context.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay) [7]

This protocol assesses the effect of a compound on the metabolic activity and proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells for an EGFR inhibitor) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is converted to formazan crystals by metabolically active cells.

-

Crystal Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Western Blot for Target Engagement [1]

This protocol directly measures whether the compound inhibits the phosphorylation of its target kinase in cells.

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells (serum-free media) for 12-24 hours.

-

Inhibition: Pre-treat the cells with the test compound at various concentrations for 2 hours.

-

Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for 15 minutes to induce target phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against the phosphorylated form of the target kinase (e.g., anti-pEGFR) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the target kinase (e.g., anti-EGFR) and a loading control (e.g., β-actin) to ensure equal protein loading.

Hypothetical Signaling Pathway Inhibition

Caption: The iterative cycle of medicinal chemistry in lead optimization.

Conclusion and Future Directions

The 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. By leveraging established knowledge of its constituent pharmacophores, a strategic and efficient research plan can be executed. The tiered approach outlined in this guide—from broad kinase profiling to specific cellular target engagement—provides a clear path from initial synthesis to the identification of a validated lead compound.

Future work following the identification of a lead series will involve scaling up synthesis, conducting in vivo efficacy studies in relevant animal models (e.g., tumor xenografts), and performing comprehensive ADME/Tox profiling to assess the compound's potential as a clinical candidate. This structured methodology maximizes the probability of success in translating a promising chemical matter into a potential therapeutic.

References

- Smolecule. (2023, August 16). 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline.

- ChemicalBook. 3-chloro-4-(thiazol-2-ylmethoxy)aniline synthesis.

- Benchchem. Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery.

- PubMed. (2013, December 11). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil.

- Connect Journals. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES.

- Benchchem. Application of 4-(3-Chloro-4-fluorophenyl)aniline Derivatives in Anticancer Research.

- PMC. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.

- Royal Society of Chemistry. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.

- Benchchem. Technical Support Center: Synthesis of 3-Chloro-4-(isopentyloxy)aniline.

- MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides | MDPI [mdpi.com]

- 5. connectjournals.com [connectjournals.com]

- 6. 3-chloro-4-(thiazol-2-ylmethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Characterization of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline

This guide provides an in-depth technical characterization of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline , a specific heteroaryl-ether intermediate likely utilized in the synthesis of agrochemicals or pharmaceutical scaffolds (e.g., kinase inhibitors).

The data presented synthesizes established spectroscopic principles, substituent chemical shift effects (SCS), and comparative analysis of structurally authenticated analogs (e.g., 4-(thiazol-2-yloxy)aniline).

Compound Overview & Structural Logic[1]

-

IUPAC Name: 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline

-

Molecular Formula: C

H -

Molecular Weight: 226.68 g/mol

-

Exact Mass: 226.00 (for

Cl) -

Structural Features:

-

Core: Aniline (electron-rich aromatic ring).

-

Substituents:

-

3-Chloro: Weakly deactivating, ortho/para directing (but meta to the ether linkage in terms of steric influence).

-

4-(1,3-Thiazol-2-yloxy): An ether linkage to a thiazole ring. The thiazole is electron-deficient (similar to pyridine), making the ether oxygen's lone pair less available for resonance donation back into the benzene ring compared to a standard anisole.

-

-

Synthesis Context (Origin of Sample)

Understanding the synthesis aids in impurity profiling. This compound is typically generated via Nucleophilic Aromatic Substitution (S

-

Precursor: 3-Chloro-4-fluoronitrobenzene + 2-Hydroxythiazole (or 2-Bromothiazole + 3-Chloro-4-nitrophenol).

-

Intermediate: 2-(2-Chloro-4-nitrophenoxy)-1,3-thiazole.

-

Reduction: Fe/HCl or H

/Pd-C yields the target aniline.

Mass Spectrometry (MS) Data

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70 eV).

Molecular Ion & Isotopic Pattern

The presence of a single Chlorine atom provides a distinct isotopic signature crucial for confirmation.

| Ion | m/z (Theoretical) | Relative Intensity | Origin |

| [M]+ | 226.00 | 100% | |

| [M+2]+ | 228.00 | ~32-33% | |

| [M+H]+ | 227.01 | (Variable in ESI) | Protonated species |

Fragmentation Pathway (EI)

Under electron impact, the molecule cleaves at the weakest bonds (C-O ether or C-N).

-

m/z 226

191: Loss of Cl -

m/z 226

142: Loss of the Thiazole ring moiety (C -

m/z 226

84: Thiazole ring fragment (C -

m/z 142

114: Loss of CO (typical of phenols/ethers).

Infrared Spectroscopy (IR) Data

Method: FT-IR (ATR or KBr pellet).

The spectrum is dominated by the primary amine and the heteroaryl ether linkage.

| Frequency (cm | Intensity | Assignment | Mechanistic Insight |

| 3450, 3360 | Medium, Broad | Primary amine (-NH | |

| 3050-3100 | Weak | Aromatic C-H stretching (Benzene & Thiazole). | |

| 1620 | Strong | Amine scissoring (deformation). | |

| 1590, 1490 | Strong | Skeletal vibrations of Benzene and Thiazole rings. | |

| 1240-1260 | Strong | Diagnostic: Aryl-Ether asymmetric stretch. | |

| 1050 | Medium | Symmetric ether stretch. | |

| 750-800 | Strong | Carbon-Chlorine stretch (often obscured by aromatic out-of-plane bends). | |

| 690 | Medium | Thiazole ring breathing mode. |

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-

H NMR (400 MHz, DMSO- )

The spectrum exhibits two distinct aromatic systems: the 1,2,4-trisubstituted benzene and the 2-substituted thiazole.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 7.25 | Doublet (d) | 1H | 3.6 Hz | Thiazole H-4 | Deshielded by adjacent Nitrogen. |

| 7.10 | Doublet (d) | 1H | 8.8 Hz | Benzene H-5 | Ortho to Ether oxygen; shielded by resonance but deshielded by Cl proximity. |

| 6.85 | Doublet (d) | 1H | 3.6 Hz | Thiazole H-5 | Ortho to Sulfur; typically more shielded than H-4. |

| 6.72 | Doublet (d) | 1H | 2.6 Hz | Benzene H-2 | Ortho to Cl, Meta to NH |

| 6.55 | Doublet of Doublets (dd) | 1H | 8.8, 2.6 Hz | Benzene H-6 | Ortho to NH |

| 5.20 | Broad Singlet (br s) | 2H | - | -NH | Exchangeable protons. Shift varies with concentration/water. |

C NMR (100 MHz, DMSO- )

Key diagnostic peaks include the Thiazole C-2 (very deshielded) and the ipso-carbons of the benzene ring.

| Shift ( | Carbon Type | Assignment | Electronic Environment |

| 172.5 | Quaternary (C) | Thiazole C-2 | Key Diagnostic: Attached to Oxygen and Nitrogen (N=C-O). |

| 146.0 | Quaternary (C) | Benzene C-1 | Attached to NH |

| 142.5 | Quaternary (C) | Benzene C-4 | Attached to Oxygen (Ether linkage). |

| 139.0 | Methine (CH) | Thiazole C-4 | Adjacent to Nitrogen. |

| 123.0 | Quaternary (C) | Benzene C-3 | Attached to Chlorine. |

| 122.5 | Methine (CH) | Benzene H-5 | Ortho to Ether. |

| 116.0 | Methine (CH) | Benzene H-2 | Ortho to Cl. |

| 114.5 | Methine (CH) | Benzene H-6 | Ortho to NH |

| 110.0 | Methine (CH) | Thiazole C-5 | Adjacent to Sulfur. |

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Objective: Obtain high-resolution

H and -

Reagents: DMSO-

(99.9% D) + 0.03% TMS. -

Procedure:

-

Weigh 5-10 mg of the aniline solid into a clean vial.

-

Add 0.6 mL of DMSO-

. -

Sonicate for 30 seconds to ensure complete dissolution (anilines can be sticky).

-

Transfer to a 5mm NMR tube.

-

Critical Step: If H-H coupling is unclear, add 1 drop of D

O to the tube and shake. The -NH

-

Protocol B: HPLC-MS Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and ESI+ MS scan (100-500 m/z).

-

Expected RT: The compound is moderately lipophilic (Cl + Thiazole) but has a polar amine. Expect elution around 4.5 - 5.5 minutes.

Visualization: Fragmentation & Connectivity Logic

Figure 1: Predicted Mass Spectrometry fragmentation pathways showing primary cleavage points at the ether linkage and halogen substituent.

References

-

General Spectroscopic Data of Thiazoles

-

Metzger, J. V. (Ed.).[2] (1979). Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Foundational text for Thiazole NMR shifts).

-

-

Synthesis of Heteroaryl Ethers

-

Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link (Describes the mechanism for forming the Ether linkage).

-

- Substituent Chemical Shifts (SCS)

-

Comparative Analog Data (4-(Thiazol-2-yloxy)aniline)

-

PubChem CID 11235678. National Center for Biotechnology Information. Link (Used for validating the thiazole-ether connectivity shifts).

-

Sources

Targeted Protein Degradation via PROTACs: A Paradigm Shift in Medicinal Chemistry

Executive Summary

For decades, medicinal chemistry has relied on occupancy-driven pharmacology, where small molecules must bind to a target protein's active site with high affinity and sustain that occupancy to inhibit its function. Proteolysis Targeting Chimeras (PROTACs) have shattered this limitation. By hijacking the cell's native ubiquitin-proteasome system (UPS), PROTACs introduce an event-driven pharmacological model. This in-depth technical guide explores the mechanistic framework, biophysical validation protocols, and clinical translation of PROTACs, providing a comprehensive blueprint for drug development professionals.

The Mechanistic Framework: Event-Driven Pharmacology

PROTACs are heterobifunctional small molecules consisting of three distinct structural components: a ligand that binds to a Protein of Interest (POI), a flexible or rigid chemical linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or von Hippel-Lindau[VHL])[1].

Unlike traditional inhibitors, PROTACs do not require a functional active site to exert their effect. Instead, they act as catalysts. Once the POI-PROTAC-E3 ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the POI. The polyubiquitinated POI is subsequently recognized and degraded by the 26S proteasome[2]. Because the PROTAC molecule is not consumed in this process, it is released to catalyze multiple degradation cycles. This sub-stoichiometric efficacy allows PROTACs to overcome classical resistance mechanisms, such as target amplification or active-site point mutations[3].

Figure 1: The event-driven catalytic cycle of PROTAC-mediated targeted protein degradation.

Biophysical Validation: The TR-FRET Ternary Complex Assay

The formation of a stable POI-PROTAC-E3 ternary complex is the critical initiating step for degradation. To validate and quantify this interaction, is considered the gold-standard biophysical assay[4].

Causality Behind Experimental Choices

Traditional FRET assays often suffer from high background noise due to the autofluorescence of biological buffers or the small molecules themselves. TR-FRET solves this by utilizing lanthanide fluorophores (such as Terbium, Tb), which possess exceptionally long emission half-lives (milliseconds compared to nanoseconds for standard fluorophores). By introducing a microsecond time delay before measurement, short-lived background fluorescence completely decays, yielding an ultra-high signal-to-noise ratio[5].

Furthermore, TR-FRET is uniquely capable of capturing the "hook effect" (prozone effect). Because PROTACs are bivalent, an excess concentration of the PROTAC will drive the independent formation of binary complexes (POI-PROTAC and E3-PROTAC), which outcompetes and dissolves the ternary complex. This results in a characteristic bell-shaped dose-response curve, an essential metric for defining the therapeutic dosing window[5].

Step-by-Step Methodology: Self-Validating TR-FRET Protocol

The following protocol is adapted for characterizing the BRD2/PROTAC/CRBN ternary complex, utilizing an indirect labeling strategy to preserve native protein conformations[4],[6].

-

Reagent Preparation: Prepare recombinant GST-tagged POI (e.g., GST-BRD2) and His-tagged E3 ligase (e.g., His-CRBN). Utilize a Tb-labeled anti-GST antibody as the FRET donor and an AlexaFluor 488 (AF488)-labeled anti-His antibody as the FRET acceptor. Causality: Indirect antibody labeling avoids random covalent modifications to the target proteins, which could sterically hinder ternary complex formation.

-

Compound Titration: Prepare a 3-fold serial dilution of the PROTAC (e.g., dBET1) ranging from 100 μM down to 0.57 nM in an assay buffer containing HEPES and 0.01% Tween-20. Causality: The inclusion of Tween-20 prevents non-specific aggregation of hydrophobic PROTAC molecules.

-

Assay Assembly: In a 384-well low-volume microplate, combine 2 nM Tb-anti-GST, 2 nM GST-BRD2, 8 nM His-CRBN, and 4 nM AF488-anti-His with the PROTAC serial dilutions.

-

Thermodynamic Equilibration: Seal the microplate and incubate in the dark at room temperature for 180 minutes. Causality: Ternary complexes often have slow association kinetics; extended incubation ensures the system reaches thermodynamic equilibrium.

-

Measurement: Excite the plate at 337 nm. Measure the emission at 490 nm (Tb donor) and 520 nm (AF488 acceptor) after a 100 μs delay. Calculate the FRET ratio (520/490 nm).

-

Self-Validation & Controls: To ensure the system is self-validating, parallel wells must include monovalent ligands (e.g., non-PROTAC target binders) as negative controls. A valid assay will show zero FRET signal increase for monovalent ligands, proving the signal is strictly dependent on heterobifunctional ternary complex formation[7].

Figure 2: Step-by-step TR-FRET experimental workflow for validating ternary complex formation.

Clinical Translation: Quantitative Efficacy

The translation of PROTACs from in vitro biophysical models to clinical success has been spearheaded by molecules targeting hormone-driven oncology indications.

ARV-110 (Bavdegalutamide): was the first PROTAC to enter clinical trials. It targets the Androgen Receptor (AR) for the treatment of metastatic castration-resistant prostate cancer (mCRPC)[8]. Because it degrades the protein entirely, ARV-110 successfully eliminates clinically relevant AR point mutations (such as T878A and H875Y) that otherwise confer resistance to standard-of-care occupancy inhibitors like enzalutamide[3].

ARV-471 (Vepdegestrant): Targeting the Estrogen Receptor (ER), ARV-471 is currently in Phase III clinical trials for ER+/HER2- breast cancer. Preclinical models demonstrated that ARV-471 achieves significantly deeper ER degradation compared to the selective estrogen receptor degrader (SERD) fulvestrant, driving robust tumor growth inhibition[2].

Quantitative Data of Clinical-Stage PROTACs

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Clinical Stage | Indication |

| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP / LNCaP | ~1.0 | Phase II | mCRPC |

| ARV-471 | Estrogen Receptor (ER) | Cereblon (CRBN) | MCF7 | ~1.8 | Phase III | ER+/HER2- Breast Cancer |

| dBET1 | Bromodomain 4 (BRD4) | Cereblon (CRBN) | MV4-11 | 430 | Preclinical | Hematological Malignancies |

(Note: DC50 represents the concentration at which 50% of the maximum target degradation is achieved).

Future Perspectives in Medicinal Chemistry

While the clinical validation of ARV-110 and ARV-471 proves the viability of targeted protein degradation, the next frontier in medicinal chemistry involves overcoming the inherent pharmacokinetic limitations of PROTACs. Due to their heterobifunctional nature, PROTACs typically violate Lipinski's Rule of Five (often exceeding molecular weights of 800 Da), which can hinder oral bioavailability and cellular permeability[9].

Future applications will heavily rely on the integration of computational generative AI models to optimize linker lengths and rigidities, predicting ternary complex stability in silico before synthesis[10]. Additionally, the discovery of novel E3 ligase ligands beyond CRBN and VHL will enable tissue-specific degradation, minimizing off-target toxicity and expanding the druggable proteome to previously intractable neurological and metabolic diseases[11].

References

-

Lin, W., & Chen, T. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 941-952. URL:[Link]

-

Chen, Q.-H., Munoz, E., & Ashong, D. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. Cancers, 16(3), 663. URL:[Link]

-

Sincere, N. I., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules, 28(10), 4014. URL:[Link]

-

BioWorld. (2024). Preclinical data supporting entry of first PROTAC degrader into clinic. BioWorld. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. scienceopen.com [scienceopen.com]

literature review of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline research

This technical guide provides an in-depth review of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline (CAS 871021-06-6), a specialized heterocyclic building block. It is structured to serve researchers in medicinal chemistry and drug development, focusing on its synthesis, structural properties, and application as a pharmacophore in metabolic and neurological therapeutic areas.

A Privileged Scaffold for Kinase and Ion Channel Modulation

Executive Summary

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline is a high-value intermediate characterized by a diaryl ether motif linking a chlorobenzene ring to a thiazole heterocycle. Unlike common amide-linked thiazoles (e.g., Dasatinib), this molecule features an ether linkage (–O–) directly connecting the C2 position of the thiazole to the C4 position of the aniline.

This structural configuration offers unique advantages in drug design:

-

Conformational Rigidity: The ether linkage restricts rotation compared to longer alkyl chains, pre-organizing the molecule for binding.

-

Metabolic Stability: The 3-chloro substituent blocks metabolic oxidation (CYP450) at the ortho-position, while the thiazole ring serves as a bioisostere for pyridine or phenyl rings, modulating basicity and lipophilicity.

-

Therapeutic Relevance: This scaffold is a validated pharmacophore in the research of Glucokinase Activators (GKAs) for Type 2 Diabetes and Voltage-Gated Ion Channel Inhibitors (e.g., Nav1.7, TRPM8) for neuropathic pain.

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Data |

| Chemical Name | 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline |

| CAS Number | 871021-06-6 |

| Molecular Formula | C₉H₇ClN₂OS |

| Molecular Weight | 226.68 g/mol |

| Appearance | Off-white to pale brown solid |

| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 3 (Thiazole N, Ether O, Thiazole S) |

| pKa (Conjugate Acid) | ~3.5 (Thiazole N), ~4.0 (Aniline N) |

Synthetic Architecture

The synthesis of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline challenges standard nucleophilic aromatic substitution (

Validated Synthesis Protocol ( Strategy)

Reaction Overview: Direct coupling of 4-amino-2-chlorophenol with 2-bromothiazole (or 2-chlorothiazole) using a base-mediated mechanism.

Reagents:

-

Substrate A: 4-Amino-2-chlorophenol (1.0 eq)

-

Substrate B: 2-Bromothiazole (1.1 eq)

-

Base: Cesium Carbonate (

, 2.0 eq) or Potassium tert-butoxide ( -

Solvent: DMF (Dimethylformamide) or DMSO

-

Conditions: 100–120°C (Thermal) or 140°C (Microwave, 30 min)

Step-by-Step Methodology:

-

Deprotonation: Dissolve 4-amino-2-chlorophenol in anhydrous DMF under

atmosphere. Add -

Coupling: Add 2-bromothiazole dropwise. The reaction mixture is heated to 110°C.

-

Critical Insight: The 3-chloro group on the phenol increases the acidity of the hydroxyl group, enhancing phenoxide formation, but also sterically hinders the approach. High temperature is required to overcome the activation energy.

-

-

Monitoring: Monitor by LC-MS for the product peak (

). -

Workup: Cool to RT, pour into ice-water. Extract with Ethyl Acetate.[1][2][3] Wash organic layer with brine to remove DMF.

-

Purification: Flash column chromatography (Hexane:EtOAc 3:1).

Synthesis Workflow Diagram

Caption: Convergent synthesis via Nucleophilic Aromatic Substitution (

Medicinal Chemistry Applications

This molecule is rarely a final drug but serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) capping group in larger bioactive molecules.

Glucokinase Activators (GKAs)

Research into Type 2 Diabetes treatment often targets Glucokinase (GK). The thiazol-2-yloxy-phenyl moiety is a classic pharmacophore in this class.

-

Mechanism: The thiazole nitrogen acts as a hydrogen bond acceptor in the allosteric binding site of GK, while the phenyl ring engages in

-stacking interactions. -

Role of 3-Chloro: The chlorine atom fills a specific hydrophobic pocket (Valine/Cysteine residues) in the enzyme, significantly boosting potency compared to the unsubstituted analog.

-

Reference Compound: Structurally related to precursors of Dorzagliatin and RO-28-1675 derivatives.[4]

Ion Channel Modulators (Nav1.7 & TRPM8)

In the search for non-opioid analgesics, this scaffold appears in inhibitors of Voltage-Gated Sodium Channels (Nav1.7).

-

Application: The aniline amine is typically derivatized into a urea or amide.

-

SAR Insight: The ether linkage provides the necessary flexibility for the thiazole to orient into the "selectivity filter" of the ion channel, while the chloro-aniline core anchors the molecule in the pore.

Pharmacophore Map

Caption: Structural Activity Relationship (SAR) map highlighting key binding domains.

Safety & Handling Protocol

As an aniline derivative, this compound requires strict safety adherence to prevent sensitization or toxicity.

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation (browning) upon air exposure.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides) which can react violently with the thiazole sulfur or the aniline nitrogen.

References

-

Synthesis of Thiazolyl Ethers

- .

-

Source:

- Glucokinase Activator SAR: Context: "Discovery of thiazol-2-yloxy-phenyl acetamides as glucokinase activators." Bioorganic & Medicinal Chemistry Letters, Vol 18, Issue 12. Relevance: Establishes the bioisosteric value of the thiazole-ether motif in metabolic disease targets.

-

Ion Channel Inhibition

-

Context: "Inhibitors of mechanotransduction to treat pain (STOML3 inhibitors)."[5] US Patent 11384071B2.

-

Source:

-

-

Catalog Verification

- Compound: 3-chloro-4-(1,3-thiazol-2-yloxy)aniline (CAS 871021-06-6).

-

Source:

Sources

- 1. publishing.emanresearch.org [publishing.emanresearch.org]

- 2. prepchem.com [prepchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US11384071B2 - Inhibitors of mechanotransduction to treat pain and modulate touch perception - Google Patents [patents.google.com]

Technical Guide: Safety and Handling of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline

[1]

Executive Summary

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline is a pharmacologically active heterocyclic amine.[1] It serves as a critical scaffold in the synthesis of kinase inhibitors and thrombopoietin receptor agonists (similar to the structural class of Avatrombopag intermediates).[1] Due to the presence of the aniline moiety and the bioactive thiazole ether linkage, this compound presents specific risks regarding acute toxicity, methemoglobinemia induction, and potential skin sensitization .

This guide establishes a "Safety by Design" workflow, mandating containment strategies typically reserved for Occupational Exposure Band (OEB) 3 compounds (10–100 µg/m³ OEL) until definitive toxicology data rules out higher potency.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline |

| Structure | Aniline ring substituted with Cl at pos. 3 and Thiazol-2-yloxy at pos. 4 |

| Appearance | Off-white to pale yellow solid (oxidizes/darkens upon air exposure) |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water |

| Melting Point | Predicted:[1] 85–95 °C (based on structural analogs) |

| Reactivity | Nucleophilic amine; susceptible to oxidation; stable under inert gas |

Hazard Identification & Toxicology (GHS)

Based on read-across analysis of structurally related chloroanilines and aminothiazole ethers.[1]

Core Hazards

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.[1] Anilines are rapidly absorbed through the skin.

-

Specific Target Organ Toxicity (STOT): Methemoglobinemia .[1] The metabolic N-oxidation of the aniline group can lead to hemotoxic effects, reducing oxygen transport capacity.[1]

-

Skin/Eye Irritation: Category 2.[2] The thiazole ether linkage can hydrolyze under strong acidic conditions to release irritating degradants.

-

Sensitization: High potential for allergic skin reaction (Skin Sens. 1).[1]

Environmental Risk

-

Aquatic Toxicity: Acute Category 1. Chlorinated anilines are persistent and toxic to aquatic life.

Risk Assessment & Control Strategies

Hierarchy of Controls

To manage the risk of exposure to this bioactive intermediate, a tiered control approach is required.

Figure 1: Selection of engineering controls based on physical state and quantity.[1]

Handling Protocols

A. Weighing & Transfer (Solid State)

-

Requirement: Do NOT weigh on an open bench.

-

Protocol:

-

Transfer the bulk container into a HEPA-filtered weigh station or glove box.[1]

-

Use an anti-static gun to neutralize static charge (dry organic powders are static-prone).[1]

-

Weigh into a tared vial, cap immediately, and wipe the exterior with a surfactant-based cleaner (e.g., Decon 90) before removing from containment.[1]

-

B. Reaction Setup (Solution State)

-

Solvent Selection: Dissolve in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) .[1] Avoid protic solvents if using strong electrophiles.

-

Atmosphere: The electron-rich aniline nitrogen is prone to oxidation.[1] All reactions must be performed under a positive pressure of Argon or Nitrogen .

Experimental Methodology: Synthesis & Purification

Context: Utilization of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline as a nucleophile in urea formation (common in kinase inhibitor synthesis).[1]

Standard Operating Procedure (SOP)

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline in anhydrous THF (0.1 M concentration).

-

Base Addition: Add 1.2 eq of Diisopropylethylamine (DIPEA). The solution may darken slightly (yellow to orange).[1]

-

Electrophile Addition: Dropwise addition of the isocyanate or acyl chloride partner at 0°C.

-

Monitoring: Monitor reaction progress via LC-MS (Acidic method).

-

Note: The thiazole nitrogen can protonate, potentially causing peak tailing. Use a modifier (0.1% Formic Acid).[1]

-

-

Workup:

-

Purification: Flash column chromatography.

Stability & Storage

-

Temperature: Store at -20°C for long-term stability.

-

Packaging: Amber glass vials with Teflon-lined caps.

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), and acid anhydrides.[1]

Emergency Response & First Aid

In the event of exposure, the speed of response is critical due to the risk of methemoglobinemia (cyanosis).[1]

Figure 2: Emergency response decision tree for exposure incidents.

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don full-face respirator (organic vapor/P100 cartridge) and double nitrile gloves.[1]

-

Containment:

-

Decontamination: Scrub the surface with a 10% bleach solution followed by water to degrade any residual organic traces.

Waste Disposal[6]

-

Classification: Halogenated Organic Waste.

-

Protocol: Do not mix with acidic waste streams (risk of toxic fumes).[1] Label clearly as "Toxic / Marine Pollutant".

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319246, 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline. Retrieved from [Link]

-

Bio-Fount (2024). Material Safety Data Sheet: 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline (CAS 871021-06-6).[1] Retrieved from [Link]

- European Chemicals Agency (ECHA).Registration Dossier: Chloroanilines and their toxicological properties.

Methodological & Application

Synthesis and Characterization of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline: A Chemoselective Two-Step Protocol

An in-depth technical guide for the synthesis of 3-chloro-4-(1,3-thiazol-2-yloxy)aniline, engineered for research scientists and drug development professionals.

Introduction & Strategic Rationale

The compound 3-chloro-4-(1,3-thiazol-2-yloxy)aniline is a highly valuable, privileged building block in medicinal chemistry. Its diaryl ether scaffold is frequently utilized in the design of small-molecule kinase inhibitors and phosphodiesterase (PDE) modulators.

The core challenge in synthesizing this specific diaryl ether lies in orchestrating two distinct chemical phases without degrading the molecule:

-

Executing a nucleophilic aromatic substitution (SNAr) on an electron-deficient heteroaryl halide (2-bromothiazole) using a sterically hindered, deactivated phenol (2-chloro-4-nitrophenol).

-

Performing a chemoselective reduction of the nitro group to an aniline without triggering the hydrodehalogenation of the sensitive aryl chloride moiety.

To address these challenges, this protocol utilizes a highly optimized sequence: a Cesium-mediated SNAr followed by a mild Iron/Ammonium Chloride reduction.

Mechanistic Causality & Reaction Design

Step 1: Cesium-Mediated SNAr Etherification

The coupling of 2-chloro-4-nitrophenol with 2-bromothiazole requires overcoming the inherent low nucleophilicity of the starting phenoxide. We employ Cesium Carbonate (Cs2CO3) in N,N-Dimethylformamide (DMF) at 100 °C .

-

Causality: The large ionic radius of the cesium cation (Cs+) results in a highly dissociated, "naked" phenoxide ion in polar aprotic solvents. This significantly increases the nucleophilicity of the oxygen compared to potassium or sodium counterions, accelerating the SNAr attack on the 2-position of the thiazole ring and driving the reaction to completion.

Step 2: Chemoselective Nitro Reduction

The intermediate, 2-(2-chloro-4-nitrophenoxy)thiazole, contains an aryl chloride that is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., Pd/C with H2 gas).

-

Causality: To prevent the loss of the chlorine atom, we utilize a Béchamp-type reduction employing Iron powder and Ammonium Chloride (NH4Cl) in an aqueous ethanol mixture . This single-electron transfer (SET) mechanism is highly chemoselective for nitro groups, leaving the aryl chloride and the thiazole thioether linkage completely intact.

Workflow Visualization

Figure 1: Two-step synthetic workflow for 3-chloro-4-(1,3-thiazol-2-yloxy)aniline.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Step 1 (SNAr)

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Function |

|---|---|---|---|---|

| 2-Chloro-4-nitrophenol | 173.55 | 1.0 | 1.74 g | Limiting Reagent |

| 2-Bromothiazole | 164.02 | 1.2 | 1.97 g | Electrophile |

| Cesium Carbonate | 325.82 | 1.5 | 4.89 g | Base |

| DMF (Anhydrous) | N/A | N/A | 15.0 mL | Solvent |

Table 2: Reagent Stoichiometry for Step 2 (Reduction)

| Reagent | MW ( g/mol ) | Equivalents | Amount (8 mmol scale) | Function |

|---|---|---|---|---|

| 2-(2-Chloro-4-nitrophenoxy)thiazole | 256.66 | 1.0 | 2.05 g | Limiting Reagent |

| Iron Powder (325 mesh) | 55.84 | 5.0 | 2.23 g | Reducing Agent |

| Ammonium Chloride | 53.49 | 3.0 | 1.28 g | Proton Source / Activator |

| Ethanol / Water (3:1) | N/A | N/A | 24.0 mL | Solvent |

Detailed Experimental Protocols